2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

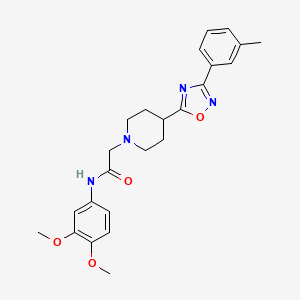

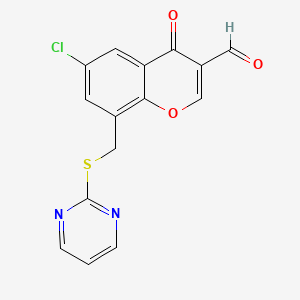

“2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2567495-69-4 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 2-methyl-4-(m-tolyloxy)butan-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride” is 1S/C12H19NO.ClH/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13;/h4-6,9H,7-8,13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Corrosion Inhibition

Amine derivative compounds have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study involved the synthesis of four amine derivatives and their evaluation using electrochemical measurements and surface analysis techniques. These compounds demonstrated significant inhibition efficiency, attributed to the formation of a protective film on the mild steel surface, with the efficiency varying depending on the substituent groups and concentration. Theoretical simulations supported the experimental findings, providing insights into the adsorption mechanism of these inhibitors on the steel surface (Boughoues et al., 2020).

Synthetic Chemistry and Catalysis

Research in synthetic chemistry has explored the conversion of furans into phosphinines using amine derivatives. This involves cycloaddition reactions between furan compounds and a specific methylenechlorophosphane complex, leading to the formation of phosphinine complexes. Such processes highlight the role of amine derivatives in facilitating complex synthetic transformations, contributing to the development of new materials and catalysts (Mao & Mathey, 2011).

Polymer Science and Drug Delivery

Amine derivatives have also found applications in the design and synthesis of chitosan hydrogels for drug delivery systems. By cross-linking chitosan with amine-based compounds, researchers have developed pH- and thermo-responsive hydrogels capable of controlled drug release. These hydrogels demonstrate significant potential in targeted delivery and sustained release of pharmaceuticals, highlighting the versatility of amine derivatives in biomedical applications (Karimi et al., 2018).

Environmental Applications

The synthesis of new tertiary amines has been targeted towards enhancing carbon dioxide capture performance. By modifying the chemical structure of these amines, researchers have achieved improved CO2 absorption capacity, cyclic capacity, and kinetics of absorption and regeneration. Such studies are crucial for advancing carbon capture technologies, addressing environmental concerns related to greenhouse gas emissions (Singto et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13;/h4-6,9H,7-8,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUVTBRJMPXCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC(C)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)

![2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2895405.png)

![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)

![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)

![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)